molecular formula C20H12ClFN2O2 B11541074 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol

Cat. No.: B11541074
M. Wt: 366.8 g/mol
InChI Key: ULCOZDPCZNMVQJ-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a fluorophenol group, and a chlorophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol typically involves a multi-step process:

    Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with 3-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Iminomethylation: The benzoxazole derivative is then subjected to iminomethylation. This involves the reaction with formaldehyde and a secondary amine, such as dimethylamine, to introduce the imino group.

    Fluorination: The final step involves the introduction of the fluorophenol group. This can be done by reacting the intermediate compound with a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenols or benzoxazoles.

Scientific Research Applications

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The fluorophenol group can enhance the compound’s binding affinity to proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol: Has a different position of the chlorine atom, potentially altering its properties.

    2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-fluorophenol: Fluorine atom at a different position, affecting its electronic properties.

Uniqueness

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol is unique due to the specific positioning of the fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzoxazole ring makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

2-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-fluorophenol

InChI

InChI=1S/C20H12ClFN2O2/c21-14-5-1-3-12(9-14)20-24-17-10-15(7-8-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H

InChI Key

ULCOZDPCZNMVQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)F)O

Origin of Product

United States

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